molecular formula C16H12ClN3O4S B2827432 [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate CAS No. 896312-79-1

[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate

Cat. No.: B2827432
CAS No.: 896312-79-1
M. Wt: 377.8
InChI Key: MTBDTVIZYYKZTL-UHFFFAOYSA-N
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Description

[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate is a useful research compound. Its molecular formula is C16H12ClN3O4S and its molecular weight is 377.8. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

A novel synthesis method has been developed for creating conformationally constrained, masked cysteines, utilizing 4-sulfanylmethylene-5(4H)-oxazolones as starting materials. This process facilitates the preparation of unknown 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives, showcasing the versatility of sulfur-containing compounds in organic synthesis (Clerici, Gelmi, & Pocar, 1999).

Antitumor Activity

Asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been synthesized, displaying significant in vitro antitumor activity against various cell lines. This highlights the potential of triazole derivatives, including those related to the specified compound, in developing new anticancer therapies (Hu, Hou, Xie, & Huang, 2008).

Corrosion Inhibition

The efficiency of triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, in inhibiting corrosion of mild steel in acidic media has been demonstrated, with inhibition efficiencies up to 99%. This application is crucial for protecting industrial equipment and infrastructure from corrosion-related damage (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Antimicrobial Activity

Novel sulfone-linked bis heterocycles combining pyrazolines with thiadiazoles, oxadiazoles, and triazoles have been prepared and tested for their antimicrobial activity. Some compounds exhibited pronounced activity, indicating the potential of these sulfur-containing heterocycles as antimicrobial agents (Padmavathi, Thriveni, Reddy, & Deepti, 2008).

Mechanism of Action

Target of Action

The primary target of this compound and similar 1,2,4-triazole derivatives is believed to be the heme protein , which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This process is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

The compound interacts with its target by binding to the heme protein, thereby inhibiting the demethylation process. This results in a disruption of cell membrane synthesis in fungi, leading to their death . The compound’s sulfur and nitrogen atoms likely play a key role in this binding process.

Biochemical Pathways

The affected pathway is the ergosterol biosynthesis pathway in fungi. By inhibiting the 14α-demethylation step, the compound prevents the conversion of lanosterol to ergosterol . This leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of 14α-methyl sterols, which are toxic to the fungus .

Pharmacokinetics

They are metabolized in the liver and excreted primarily through the kidneys . The compound’s bioavailability would be influenced by these factors.

Result of Action

The molecular effect of the compound’s action is the disruption of the fungal cell membrane structure and function due to ergosterol depletion and 14α-methyl sterol accumulation . At the cellular level, this leads to leakage of cell contents, impaired cell growth, and ultimately cell death .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its binding affinity to the heme protein. The presence of other substances could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy .

Properties

IUPAC Name

[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c1-20-9-18-19-16(20)25-8-12-6-13(21)14(7-23-12)24-15(22)10-2-4-11(17)5-3-10/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBDTVIZYYKZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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